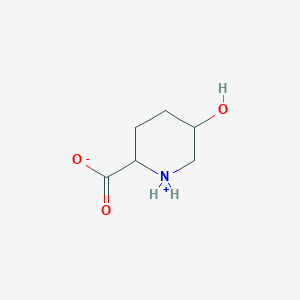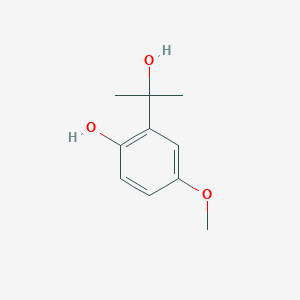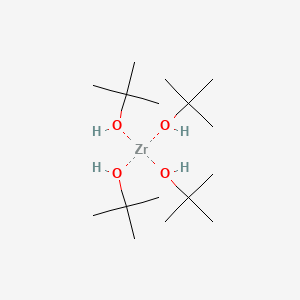
Zirconium(IV)-tert-butoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(IV) tert-butoxide, also known as zirconium t-butoxide, is an organozirconium compound with the formula Zr(OC(CH3)3)4. It is a colorless, volatile liquid that is used as a strong Lewis acid in organic synthesis. It is a highly reactive compound and is used in a variety of reactions. It is also used as a catalyst for a variety of organic reactions, such as the Wittig reaction and the Stille reaction.
Wissenschaftliche Forschungsanwendungen
Synthese von Nanokristallen
Zirconium(IV)-tert-butoxid wird bei der Synthese von Nanokristallen verwendet, insbesondere von Oxid-Nanokristallen. Durch Variation des Metallalkoxids können Forscher die Größe der Nanokristalle einstellen, was für Anwendungen in der Elektronik, Katalyse, Photonik und biomedizinischen Forschung entscheidend ist .
Dünnschichtdeposition
Bei Dünnschichtdepositionstechniken wie der chemischen Gasphasenabscheidung (CVD) und der Atomlagenabscheidung (ALD) wird Zr(OtBu)₄ verwendet, um dünne Schichten aus Zirkonoxid und anderen Zirkonium enthaltenden Schichten abzuscheiden. Diese Schichten werden in der Halbleiterfertigung und bei optischen Beschichtungen eingesetzt .
Katalysator in der organischen Synthese
This compound wirkt als Katalysator in verschiedenen organischen Reaktionen, einschließlich des Cyanierungsprozesses. Seine Rolle als Katalysator unterstützt die Bildung komplexer organischer Moleküle mit Anwendungen in der Pharmazie und Materialwissenschaft .
Herstellung von heterometallischen Alkoxiden
Es wird als Reagenz zur Herstellung von heterometallischen Zinn(II)- oder Blei(II)-Zirkoniumalkoxiden verwendet. Diese Verbindungen werden hinsichtlich ihres potenziellen Einsatzes in elektronischen Materialien und als Vorstufen für andere komplexe Materialien untersucht .
Sol-Gel-Prozesse
Zr(OtBu)₄ ist eine Vorstufe in Sol-Gel-Prozessen zur Herstellung von Zirkonoxid-Beschichtungen auf verschiedenen Substraten. Diese Beschichtungen verbessern die Oberflächeneigenschaften, wie z. B. Korrosions- und Verschleißbeständigkeit, und werden für optische Anwendungen und biomedizinische Implantate verwendet .
Wirkmechanismus
Biochemical Pathways
- ZTB’s primary pathway involves hydrolysis reactions. It reacts with water (or other hydroxyl-containing species) to form zirconium oxide gels. Controlled thermal treatment converts these gels into well-defined nanocrystals with precise crystalline structures. Researchers optimize reaction conditions (temperature, solvent, etc.) to achieve desired film properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "Zirconium(IV) tert-butoxide can be synthesized by the reaction of zirconium tetrachloride with tert-butanol in the presence of a base.", "Starting Materials": [ "Zirconium tetrachloride", "tert-butanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing tert-butanol and base", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. diethyl ether)", "Dry the precipitate under vacuum to obtain Zirconium(IV) tert-butoxide" ] } | |
CAS-Nummer |
2081-12-1 |
Molekularformel |
C16H40O4Zr |
Molekulargewicht |
387.71 g/mol |
IUPAC-Name |
2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3; |
InChI-Schlüssel |
WRMYASGYMABHCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Kanonische SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



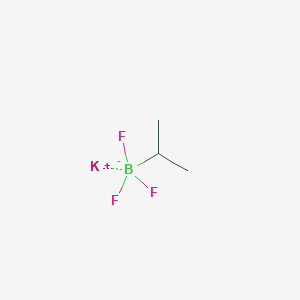

![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)



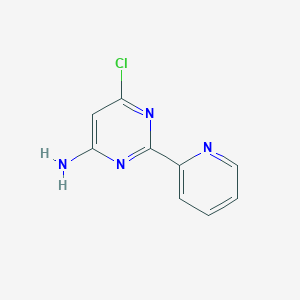
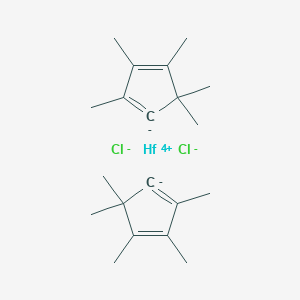

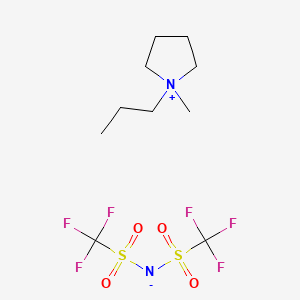
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
